2-Hydroxy-6-isopropoxybenzonitrile
Description
2-Hydroxy-6-isopropoxybenzonitrile is a substituted benzonitrile derivative characterized by a hydroxyl (-OH) group at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 6-position of the aromatic ring. Its properties can be inferred from structurally related analogs, such as 2:6-dimethoxybenzonitrile (melting point 118°C) and 3-isopropoxy-2-methoxy-6-methylbenzonitrile (CAS 1260522-90-4), which share similar substitution patterns .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-hydroxy-6-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-5,7,12H,1-2H3 |
InChI Key |
JJFQTNJENIZYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-6-(propan-2-yloxy)benzonitrile.
Reduction: Formation of 2-hydroxy-6-(propan-2-yloxy)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-6-(propan-2-yloxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 2-Hydroxy-6-isopropoxybenzonitrile and structurally related benzonitrile derivatives:
Key Observations :
- Substituent Effects: The hydroxyl group in 2-Hydroxy-6-isopropoxybenzonitrile enhances acidity compared to methoxy or methyl groups in analogs. This facilitates reactions like alkylation or esterification .
Synthetic Utility :
- 2:6-Dimethoxybenzonitrile is synthesized via nitro-group displacement using methyl-alcoholic potassium hydroxide, a method that could theoretically adapt to 2-Hydroxy-6-isopropoxybenzonitrile by modifying alkoxy precursors .
- 3-Isopropoxy-2-methoxy-6-methylbenzonitrile highlights the feasibility of multi-step syntheses involving nitrile formation and alkoxylation, though its methyl group limits direct comparison .
Stability and Applications :
- Hydroxyl-containing analogs like 2-Hydroxy-6-isopropoxybenzonitrile are prone to oxidation, unlike methoxy-substituted derivatives, which are more stable under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
